molecular formula C15H11F4NO4S B3870820 oxalic acid;4-[2-(2,3,5,6-tetrafluorophenyl)sulfanylethyl]pyridine

oxalic acid;4-[2-(2,3,5,6-tetrafluorophenyl)sulfanylethyl]pyridine

Cat. No.: B3870820
M. Wt: 377.3 g/mol
InChI Key: SZALTWGFDQLLFK-UHFFFAOYSA-N
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Description

Oxalic acid;4-[2-(2,3,5,6-tetrafluorophenyl)sulfanylethyl]pyridine is a complex organic compound that combines the properties of oxalic acid and a fluorinated pyridine derivative. This compound is of interest due to its unique chemical structure, which includes multiple fluorine atoms and a sulfur linkage, making it a valuable subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;4-[2-(2,3,5,6-tetrafluorophenyl)sulfanylethyl]pyridine typically involves multiple steps. One common method includes the nucleophilic substitution reaction of pentafluoropyridine with appropriate nucleophiles such as malononitrile, piperazine, and tetrazole-5-thiol . The reaction conditions often involve the use of potassium carbonate (K2CO3) in dimethylformamide (DMF) at reflux temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;4-[2-(2,3,5,6-tetrafluorophenyl)sulfanylethyl]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the pyridine ring .

Scientific Research Applications

Oxalic acid;4-[2-(2,3,5,6-tetrafluorophenyl)sulfanylethyl]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;4-[2-(2,3,5,6-tetrafluorophenyl)sulfanylethyl]pyridine is unique due to its combination of fluorine atoms and a sulfur linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

oxalic acid;4-[2-(2,3,5,6-tetrafluorophenyl)sulfanylethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NS.C2H2O4/c14-9-7-10(15)12(17)13(11(9)16)19-6-3-8-1-4-18-5-2-8;3-1(4)2(5)6/h1-2,4-5,7H,3,6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZALTWGFDQLLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCSC2=C(C(=CC(=C2F)F)F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F4NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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oxalic acid;4-[2-(2,3,5,6-tetrafluorophenyl)sulfanylethyl]pyridine
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oxalic acid;4-[2-(2,3,5,6-tetrafluorophenyl)sulfanylethyl]pyridine
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oxalic acid;4-[2-(2,3,5,6-tetrafluorophenyl)sulfanylethyl]pyridine
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oxalic acid;4-[2-(2,3,5,6-tetrafluorophenyl)sulfanylethyl]pyridine
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oxalic acid;4-[2-(2,3,5,6-tetrafluorophenyl)sulfanylethyl]pyridine
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oxalic acid;4-[2-(2,3,5,6-tetrafluorophenyl)sulfanylethyl]pyridine

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